

Foreword: The Structural Elucidation of a Key Synthetic Building Block

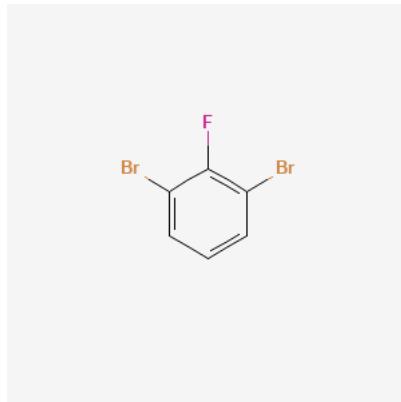
Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **1,3-Dibromo-2-fluorobenzene**

Cat. No.: **B170666**

[Get Quote](#)


In the landscape of modern synthetic chemistry, particularly in the realms of pharmaceutical and materials science, the utility of halogenated aromatic compounds is well-established. These molecules serve as versatile scaffolds and key intermediates, allowing for the strategic introduction of functional groups through cross-coupling reactions and other transformations. **1,3-Dibromo-2-fluorobenzene** (CAS No. 1435-54-7) is one such compound. Its unique substitution pattern—featuring two bromine atoms ortho and para to a fluorine atom—presents a rich platform for regioselective chemistry.

This technical guide provides a comprehensive analysis of the core spectroscopic data for **1,3-Dibromo-2-fluorobenzene**. It is designed for researchers, scientists, and drug development professionals who require a deep and practical understanding of this compound's structural identity. Moving beyond a simple recitation of data, this document delves into the why behind the spectral features, grounding the interpretation in the fundamental principles of spectroscopy and the specific electronic environment of the molecule. The goal is to equip the practicing scientist with the knowledge to confidently identify this compound and predict its behavior in complex chemical systems.

Molecular Identity and Physicochemical Properties

- Chemical Name: **1,3-Dibromo-2-fluorobenzene**
- CAS Number: 1435-54-7[1][2][3]
- Molecular Formula: C₆H₃Br₂F[1][2][4]

- Molecular Weight: 253.89 g/mol [\[1\]](#)[\[4\]](#)

- Structure:

(Image Source: PubChem CID 14071460)

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Portrait

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For **1,3-Dibromo-2-fluorobenzene**, a combination of ¹H, ¹³C, and ¹⁹F NMR provides an unambiguous confirmation of its substitution pattern through the analysis of chemical shifts and spin-spin coupling.

¹H NMR Spectroscopy

The proton NMR spectrum reveals the disposition of the three aromatic protons. The fluorine atom significantly influences the spectrum through ¹H-¹⁹F coupling, which extends over multiple bonds.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Proton Assignment	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constants (J, Hz)	Integration
H-6	~7.55	ddd	$^3J_{HH} \approx 8.0$, $^4J_{HF} \approx 6.0$, $^4J_{HH} \approx 1.5$	1H
H-4	~7.30	ddd	$^3J_{HH} \approx 8.0$, $^3J_{HF} \approx 9.0$, $^4J_{HH} \approx 1.5$	1H

| H-5 | ~7.05 | t | $^3J_{HH} \approx 8.0$ | 1H |

Interpretation and Field Insights:

- Chemical Shift Causality: The protons are found in the typical aromatic region (7.0-8.0 ppm). H-6 is expected to be the most downfield proton due to the deshielding effects of the adjacent bromine atom and its ortho relationship to the second bromine. H-4 is influenced by the ortho fluorine and para bromine. H-5, situated between two protons, is expected to be the most upfield.
- Splitting Patterns (The Key to Assignment): The complexity of the multiplets is diagnostically crucial.
 - H-5: Appears as a triplet due to coupling with its two vicinal neighbors, H-4 and H-6 ($^3J_{HH} \approx 8.0$ Hz).
 - H-4 & H-6: These protons are coupled to each other (meta coupling, $^4J_{HH} \approx 1.5$ Hz), to H-5 (ortho coupling, $^3J_{HH} \approx 8.0$ Hz), and, critically, to the fluorine atom. The ortho H-F coupling ($^3J_{HF}$) for H-4 is typically larger (~9.0 Hz) than the meta H-F coupling ($^4J_{HF}$) for H-6 (~6.0 Hz). This difference in coupling constants is key to definitively assigning these two signals. The result is a complex multiplet often described as a doublet of doublets (ddd).

Caption: 1H - 1H and 1H - ^{19}F spin-spin coupling network.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum is characterized by six distinct signals for the aromatic carbons, with four of them showing splitting due to C-F coupling.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Carbon Assignment	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant ($^1J_{CF}$, Hz)
C-2 (C-F)	~160	d	~250
C-4	~135	d	~4
C-6	~130	d	~4
C-5	~128	s	-
C-1 (C-Br)	~118	d	~20

| C-3 (C-Br) | ~115 | d | ~20 |

Interpretation and Field Insights:

- C-F Direct Coupling ($^1J_{CF}$): The most prominent feature is the signal for C-2, the carbon directly bonded to fluorine. It appears far downfield (~160 ppm) and is split into a large doublet with a coupling constant ($^1J_{CF}$) of approximately 250 Hz. This is an unmistakable diagnostic peak.
- Multi-bond C-F Coupling: The influence of fluorine extends to carbons two and three bonds away. C-1 and C-3 (ortho to F) are split into doublets with a $^2J_{CF}$ of around 20 Hz. C-4 and C-6 (meta to F) also show smaller doublet splitting ($^3J_{CF} \approx 4$ Hz).
- Unaffected Carbon: C-5 is the only carbon that is para to the fluorine and does not exhibit significant C-F coupling, thus appearing as a sharp singlet in a proton-decoupled spectrum.

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus.[5] It provides a clean window for observing the fluorine environment.

Table 3: Predicted ¹⁹F NMR Data (470 MHz, CDCl₃)

Nucleus	Chemical Shift (δ , ppm)	Multiplicity
---------	----------------------------------	--------------

| F-2 | ~ -110 to -120 | ddd |

Interpretation and Field Insights:

- Chemical Shift: The chemical shift for fluorine on an aromatic ring typically falls within a well-defined range.[6][7][8] For **1,3-Dibromo-2-fluorobenzene**, the signal is expected between -110 and -120 ppm relative to CFCl₃. The exact position is sensitive to solvent and electronic effects from the bromine atoms.
- Multiplicity: In a proton-coupled ¹⁹F spectrum, the fluorine signal will be split by the neighboring protons. It is expected to appear as a doublet of doublet of doublets (ddd) due to coupling to H-4 (³J_{HF} ≈ 9.0 Hz), H-6 (⁴J_{HF} ≈ 6.0 Hz), and potentially a very small long-range coupling to H-5.

Infrared (IR) Spectroscopy: The Vibrational Fingerprint

IR spectroscopy probes the vibrational modes of the molecule, providing a functional group "fingerprint."

Table 4: Characteristic IR Absorption Bands

Wavenumber (cm ⁻¹)	Vibration Type	Intensity
3100-3000	Aromatic C-H Stretch	Medium
1580-1550	Aromatic C=C Stretch	Strong
1450-1420	Aromatic C=C Stretch	Strong
1280-1240	C-F Stretch	Strong
1100-1000	Aromatic C-H In-plane Bending	Medium
850-750	Aromatic C-H Out-of-plane Bending	Strong

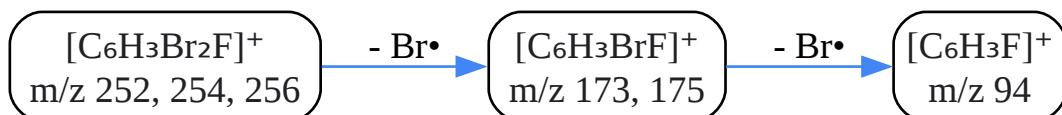
| 700-500 | C-Br Stretch | Strong |

Interpretation and Field Insights:

- **Aromatic Core:** The absorptions between 3100-3000 cm⁻¹ and 1580-1420 cm⁻¹ are characteristic of the benzene ring C-H and C=C stretching vibrations, respectively.
- **Halogen Signatures:** The most diagnostic peaks are those corresponding to the carbon-halogen bonds. The C-F stretch is a very strong and sharp absorption typically found in the 1280-1240 cm⁻¹ region. The C-Br stretches appear at lower wavenumbers, generally between 700 and 500 cm⁻¹, due to the heavier mass of the bromine atom.
- **Substitution Pattern:** The pattern of strong bands in the 850-750 cm⁻¹ region, arising from C-H out-of-plane bending, is highly diagnostic of the substitution pattern on the benzene ring. For a 1,2,3-trisubstituted pattern, characteristic absorptions are expected in this region.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and the stability of the molecule and its fragments.


Table 5: Key Mass Spectrometry Data (EI)

m/z (mass-to-charge)	Proposed Ion	Relative Intensity
252, 254, 256	$[C_6H_3^{79}Br_2F]^+$, $[C_6H_3^{79}Br^{81}BrF]^+$, $[C_6H_3^{81}Br_2F]^+$	High (M ⁺ Cluster)
173, 175	$[M - Br]^+$	Moderate
94	$[M - 2Br]^+$	High

| 75 | $[C_6H_3]^+$ | Moderate |

Interpretation and Field Insights:

- Molecular Ion (M⁺) Cluster: The most telling feature is the molecular ion peak. Due to the presence of two bromine atoms, which have two major isotopes (⁷⁹Br and ⁸¹Br in ~1:1 ratio), the molecular ion appears as a characteristic triplet of peaks at m/z 252, 254, and 256. The relative intensities of these peaks will be approximately 1:2:1, providing definitive evidence for the presence of two bromine atoms in the molecule.
- Fragmentation Pathway: The primary fragmentation pathway involves the sequential loss of the halogen atoms.
 - Loss of Bromine: The initial fragmentation is the loss of a bromine radical to form the $[M - Br]^+$ ion, which will appear as a doublet at m/z 173 and 175 (due to the remaining bromine atom).
 - Loss of Second Bromine: Subsequent loss of the second bromine radical leads to the peak at m/z 94, corresponding to the fluorophenyl cation $[C_6H_3F]^+$. This is often a very stable and thus intense peak.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemscene.com [chemscene.com]
- 2. 1,3-dibromo-2-fluorobenzene | 1435-54-7 [chemicalbook.com]
- 3. 1,3-Dibromo-2-fluorobenzene | CAS#:1435-54-7 | Chemsoc [chemsoc.com]
- 4. 1,3-Dibromo-2-fluorobenzene | C6H3Br2F | CID 14071460 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 6. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- To cite this document: BenchChem. [Foreword: The Structural Elucidation of a Key Synthetic Building Block]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b170666#spectroscopic-data-nmr-ir-mass-spec-of-1-3-dibromo-2-fluorobenzene>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com